(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethoxymethylene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The ethoxymethylene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with a different arrangement of nitrogen atoms.
Ethyl isoquinoline-1,3-dione: A similar compound with an ethyl group instead of an ethoxymethylene group.
Uniqueness
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical reactivity and potential applications. This group allows for various chemical modifications, making the compound versatile for different research and industrial purposes.
Properties
CAS No. |
18630-93-8 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+ |
InChI Key |
UPFHOYKZRKIAIQ-JXMROGBWSA-N |
SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)NC1=O |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.